molecular formula C13H12ClN3 B2605047 3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride CAS No. 2445791-30-8

3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride

Cat. No.: B2605047
CAS No.: 2445791-30-8
M. Wt: 245.71
InChI Key: LBQJBMGSCBTVNG-UHFFFAOYSA-N
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Description

3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its significant biological and pharmacological properties, making it a valuable subject of study in medicinal chemistry and drug development.

Scientific Research Applications

3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Safety and Hazards

The safety information and MSDS for “3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride” can be found on the product link .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride typically involves the cyclization of 2-aminopyridine with an appropriate aryl ketone. One common method includes the use of dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and iodine as catalysts . The reaction proceeds through the formation of an intermediate pyridinium salt, which undergoes cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom at the 3-position.

    2-Methylimidazo[1,2-a]pyridine: Contains a methyl group at the 2-position.

Uniqueness

3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride is unique due to its phenyl group at the 3-position, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of bioactive molecules with specific target interactions.

Properties

IUPAC Name

3-phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.ClH/c14-13-12(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-13;/h1-9H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQJBMGSCBTVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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